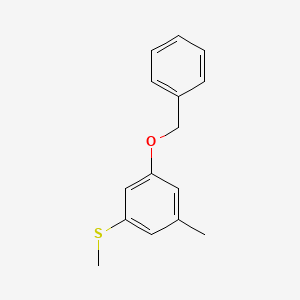
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane is an organic compound characterized by a benzyl ether group attached to a methylphenyl ring, which is further bonded to a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxy-5-methylphenyl, which is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-5-methylphenyl.
Formation of Methylsulfane Group: The intermediate product is then treated with methylthiol in the presence of a catalyst like sodium hydride to introduce the methylsulfane group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce any oxidized forms back to the sulfane.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the original sulfane.
Substitution: Various ether derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The benzyl ether group can interact with hydrophobic pockets in proteins, while the methylsulfane group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-(Benzyloxy)-6-fluoro-2-methoxyphenyl)(methyl)sulfane: Similar structure with a fluorine and methoxy group.
(4-Amino-[1,1-biphenyl]-4-carbonitrile): Contains a biphenyl structure with an amino and nitrile group.
Uniqueness
(3-(Benzyloxy)-5-methylphenyl)(methyl)sulfane is unique due to the presence of both a benzyl ether and a methylsulfane group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C15H16OS |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1-methyl-3-methylsulfanyl-5-phenylmethoxybenzene |
InChI |
InChI=1S/C15H16OS/c1-12-8-14(10-15(9-12)17-2)16-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
WMNCANXFGQVCOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















